molecular formula C13H24N2O4 B2369143 tert-Butyl 3-(2-amino-3-ethoxy-3-oxopropyl)azetidine-1-carboxylate CAS No. 2103420-68-2

tert-Butyl 3-(2-amino-3-ethoxy-3-oxopropyl)azetidine-1-carboxylate

Cat. No.: B2369143
CAS No.: 2103420-68-2
M. Wt: 272.345
InChI Key: RDTOLONKRFHGDV-UHFFFAOYSA-N
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Description

“tert-Butyl 3-(2-amino-3-ethoxy-3-oxopropyl)azetidine-1-carboxylate” is a chemical compound with the CAS Number: 2103420-68-2 . It has a molecular weight of 272.34 . The compound is stored at -10°C and is in the form of an oil .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H24N2O4/c1-5-18-11(16)10(14)6-9-7-15(8-9)12(17)19-13(2,3)4/h9-10H,5-8,14H2,1-4H3 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 272.34 . It is stored at -10°C and is in the form of an oil .

Scientific Research Applications

Synthesis and Molecular Characterization

  • Azetidine Chimeras : Synthesis of azetidine-2-carboxylic acid (Aze) analogs with various heteroatomic side chains has been conducted to explore their conformational influence on peptide activity. This includes the creation of nor-leucine-Aze chimera and orthogonally protected azetidine dicarboxylic acids (Sajjadi & Lubell, 2008).

  • Molecular Structure Analysis : The synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, involved X-ray diffraction analysis to determine its crystal structure, providing valuable insights into its molecular composition (Moriguchi et al., 2014).

Advanced Chemical Synthesis

  • Synthetic Routes to Novel Compounds : Efficient synthetic routes have been developed for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound useful for further selective derivation on the azetidine and cyclobutane rings. This offers a pathway to access chemical space complementary to piperidine ring systems (Meyers et al., 2009).

  • Production of Azetidine Derivatives : The creation of 2-tert-Butyldiphenylsilylmethyl-substituted aziridine and azetidine demonstrated their efficacy in generating imidazoline, oxazolidine, and tetrahydropyrimidine products. This method also showcased the azetidine's ability to rearrange to the pyrrolidine skeleton under specific conditions (Yadav & Sriramurthy, 2005).

Applications in Biomolecular Research

  • Amide-Linked Ribonucleoside Dimers : Research on tert-butyldimethylsilyl (TBDMS) derivatives of 3'-keto(adenosine or uridine) led to the production of amide-linked dimers, which are critical for the synthesis of extended amide-linked oligomers. These are important in the study of nucleic acids and their analogs (Peterson et al., 1999).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H318, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

tert-butyl 3-(2-amino-3-ethoxy-3-oxopropyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-5-18-11(16)10(14)6-9-7-15(8-9)12(17)19-13(2,3)4/h9-10H,5-8,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDTOLONKRFHGDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1CN(C1)C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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